2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide
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Overview
Description
2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis and Pharmacological Effects
A study by Malawska et al. (2002) detailed the synthesis of a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, focusing on their antiarrhythmic and antihypertensive activities alongside alpha(1)- and alpha(2)-adrenoceptors binding affinities. Notably, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety, closely related to the specified compound, exhibited significant antiarrhythmic and antihypertensive effects. These effects were attributed to their alpha-adrenolytic properties, emphasizing the critical role of the 1-phenylpiperazine moiety with a methoxy- or chloro- substituent on the phenyl ring for achieving pharmacological activity (Malawska et al., 2002).
Radioligand Development for PET Imaging
Research by Gunn et al. (2000) involved the quantitative analysis of [carbonyl-(11)C]WAY-100635, a PET radioligand for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. This compound's structural similarities with the specified chemical underscore its potential in PET imaging studies. The analysis focused on modeling strategies for quantitative analysis, emphasizing the compound's utility in assessing 5-HT(1A) receptor densities in neurological studies (Gunn et al., 2000).
Molecular Structure and Conformation Studies
Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural relevance to the specified chemical. This research provides insights into the compound's biophysical properties, which are essential for understanding its interaction mechanisms and stability in biological contexts (Banerjee et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-25-14-7-3-2-5-12(14)20-10-9-19(11-15(20)22)16(23)13-6-4-8-21(13)17(18)24/h2-3,5,7,13H,4,6,8-11H2,1H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHHXRCSJMPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3CCCN3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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